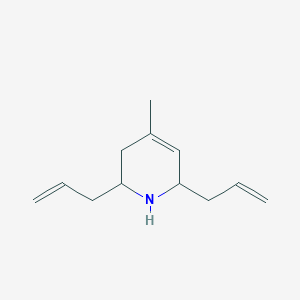

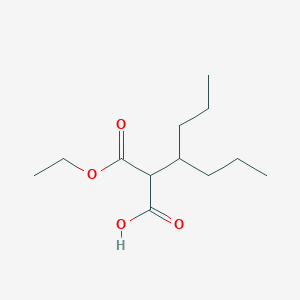

2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine

Overview

Description

The compound "2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine" is closely related to the structures and synthetic pathways of various substituted tetrahydropyridines and piperidines, which are of significant interest in medicinal chemistry and synthetic organic chemistry. These compounds are often used as intermediates in the synthesis of natural products and pharmaceuticals .

Synthesis Analysis

The synthesis of related compounds involves several key strategies, such as asymmetric allylboration, aminocyclization, and carbamation to prepare complex structures like 2,6-diallylpiperidine carboxylic acid methyl ester . Reductive diallylation of pyridines with allylboranes is another method used to synthesize diallyl-substituted tetrahydropyridines . These methods provide access to various disubstituted piperidine alkaloids, which are valuable in the synthesis of bioactive molecules.

Molecular Structure Analysis

X-ray crystallography has been used to determine the molecular structures of related dihydropyridine compounds, revealing details such as the conformation of the dihydropyridine ring and the orientation of substituents . For example, the 1,4-dihydropyridine ring can adopt a flat twisted boat or a boat conformation, and the dihedral angles between the phenyl rings and the pyridine ring can vary significantly .

Chemical Reactions Analysis

The chemical reactivity of dihydropyridines includes bromination, which can lead to the formation of mono-, di-, tri-, and tetrabromo derivatives . These brominated compounds can further undergo nucleophilic substitution reactions. Additionally, oxidative imination reactions of tetrahydropyridines with arylamines in the presence of oxidizing agents like potassium permanganate can lead to the formation of imino derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their absorption spectra, proton NMR spectra, and pKa values, are influenced by their specific substituents and structural conformations . The presence of alkyl, aryl, or other functional groups can significantly affect these properties, which are important for their potential applications in various chemical and biological contexts.

Scientific Research Applications

Tetrahydropyridine Derivatives: Synthesis and Applications

Tetrahydropyridine (THP) derivatives, including compounds like 2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine, have garnered interest due to their presence in various biologically active systems. Extensive research focusing on the synthesis and pharmacological properties of these compounds has led to the creation of promising drug candidates, with several under clinical study. The most popular approaches for synthesizing THP derivatives and their pharmacological characteristics have been extensively reviewed (Mateeva, Winfield, & Redda, 2005).

Allylation Processes and Derivative Synthesis

Research on the reductive allylation of bis(pyridine)dihydropyridyllithium dimer by triallylborane has led to the formation of trans- and cis-2,6-diallylpiperidines. This process also resulted in minor reaction products like 2-allyl-1,2,3,6-tetrahydropyridine. Such studies contribute to the understanding of hetero-Diels-Alder condensation and the formation of complex compounds through allylation processes (Bubnov, Klimkina, Starikova, & Ignatenko, 2001).

Catalytic Annulation for Tetrahydropyridine Synthesis

The use of organic phosphine catalysts in [4 + 2] annulation with N-tosylimines has led to the synthesis of highly functionalized tetrahydropyridines. These reactions, which employ ethyl 2-methyl-2,3-butadienoate, achieve complete regioselectivity, indicating the potential for creating diverse and functionalized tetrahydropyridine derivatives for various applications (Zhu, Lan, & Kwon, 2003).

properties

IUPAC Name |

4-methyl-2,6-bis(prop-2-enyl)-1,2,3,6-tetrahydropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-4-6-11-8-10(3)9-12(13-11)7-5-2/h4-5,8,11-13H,1-2,6-7,9H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKVHGIIDKMPBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC(C1)CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine | |

CAS RN |

436088-93-6 | |

| Record name | 1,2,3,6-Tetrahydro-4-methyl-2,6-di-2-propen-1-ylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436088-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine](/img/structure/B1305696.png)

![3-(4-Fluorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B1305708.png)

![Benzyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine](/img/structure/B1305721.png)